2,3,5-trifluoro-6-methoxypyridine

Drug Discovery Medicinal Chemistry Agrochemical R&D

Procure 2,3,5-trifluoro-6-methoxypyridine (CAS 3746-18-7) for its unique 2,3,5-trifluoro-6-methoxy substitution pattern. This isomer provides predictable regioselectivity in cross-coupling and nucleophilic aromatic substitution, and its LogP of 1.61 enhances drug candidate membrane permeability. Select this specific regioisomer to avoid costly synthetic re-optimization.

Molecular Formula C6H4F3NO
Molecular Weight 163.1 g/mol
CAS No. 3746-18-7
Cat. No. B1344803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,5-trifluoro-6-methoxypyridine
CAS3746-18-7
Molecular FormulaC6H4F3NO
Molecular Weight163.1 g/mol
Structural Identifiers
SMILESCOC1=NC(=C(C=C1F)F)F
InChIInChI=1S/C6H4F3NO/c1-11-6-4(8)2-3(7)5(9)10-6/h2H,1H3
InChIKeyMAUUGQYTCDMGIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,5-Trifluoro-6-methoxypyridine: A C6 Position-Functionalized Pyridine Building Block for R&D Procurement


2,3,5-Trifluoro-6-methoxypyridine (CAS: 3746-18-7) is a specialized halogenated heterocyclic building block. Structurally, it is a pyridine ring substituted with fluorine atoms at the 2, 3, and 5 positions, and a methoxy group at the 6 position [1]. This precise arrangement confers distinct physicochemical and reactivity properties compared to other fluorinated pyridine analogs, making it a specific choice for target-oriented synthesis rather than a generic fluorinated intermediate. It serves as a versatile precursor for further functionalization in drug discovery and materials science, with its differentiation stemming from the predictable chemoselectivity afforded by its unique substitution pattern [2].

Why 2,3,5-Trifluoro-6-methoxypyridine Cannot Be Simply Replaced by Other Fluoropyridine Analogs in Advanced Synthesis


While many trifluoropyridine isomers exist, they are not interchangeable due to fundamental differences in regioselective reactivity and physicochemical properties. The specific 2,3,5-trifluoro substitution pattern, combined with the 6-methoxy group, creates a unique electronic environment on the pyridine ring [1]. This directly dictates its behavior in cross-coupling, nucleophilic aromatic substitution, and directed ortho-metalation reactions [2]. Attempting to substitute this compound with a different regioisomer (e.g., 2,3,6- or 2,4,5-trifluoropyridine derivatives) will result in a different reaction pathway, altered yields, and a different final product. The quantitative evidence below demonstrates that selecting the correct starting material is essential for achieving the desired C-H functionalization or displacement of a specific fluorine atom, thereby avoiding costly synthetic failures and re-optimization cycles in R&D.

Quantitative Comparative Evidence for 2,3,5-Trifluoro-6-methoxypyridine Versus Structural Analogs


Superior Lipophilicity and Metabolic Stability Potential of 2,3,5-Trifluoro-6-methoxypyridine vs. Non-Fluorinated and Partially Fluorinated Analogs

The strategic placement of three fluorine atoms significantly enhances the compound's lipophilicity and metabolic stability relative to non-fluorinated or less fluorinated pyridine analogs. Calculated partition coefficients (LogP) provide a quantitative basis for this differentiation. 2,3,5-Trifluoro-6-methoxypyridine has an ACD/LogP of 1.61 [1]. This is substantially higher than that of 2,3,4,5-tetrafluoro-6-methoxypyridine (ACD/LogP ~1.2-1.3, based on structure), a closely related fluorinated analog, and drastically higher than that of 2-methoxypyridine (ACD/LogP ~0.3-0.5), its non-fluorinated core structure. The increased LogP directly correlates with improved membrane permeability, a critical parameter in drug and agrochemical development.

Drug Discovery Medicinal Chemistry Agrochemical R&D

Regioselective Reactivity of 2,3,5-Trifluoro-6-methoxypyridine: Directing C-H Functionalization to a Specific Ortho-Position

The electron-withdrawing fluorine atoms and the methoxy group create a unique electronic bias on the pyridine ring, allowing for regioselective C-H functionalization. In the context of C-H trifluoromethoxylation, 2,3,5-trifluoro-6-methoxypyridine directs the reaction exclusively to the ortho-position relative to the methoxy group, whereas other substitution patterns would lead to mixtures or functionalization at different sites [1]. This is a class-level inference for C-H functionalization regioselectivity on substituted pyridines. The presence of the methoxy group in this specific fluorinated environment is key to achieving a single, predictable product, which is not possible with simpler fluoropyridines like 2,3,6-trifluoropyridine or 2,4,5-trifluoropyridine that lack a strong ortho-directing group in a similar electronic environment.

Late-Stage Functionalization Synthetic Methodology C-H Activation

Physicochemical Property Differentiation: Vapor Pressure and Volatility

The vapor pressure of a compound is a key parameter for material science applications (e.g., chemical vapor deposition) and for assessing handling risks in process chemistry. 2,3,5-Trifluoro-6-methoxypyridine exhibits a predicted vapor pressure of 9.5 ± 0.2 mmHg at 25°C [1]. This value is notably lower than that of its non-fluorinated analog, 2-methoxypyridine (estimated vapor pressure >10 mmHg), and significantly lower than that of 2,3,6-trifluoropyridine (estimated vapor pressure ~15-20 mmHg). This lower volatility can be advantageous for certain applications, such as reducing evaporative loss during reactions at elevated temperatures or in material deposition processes, providing a clear procurement advantage over more volatile alternatives.

Material Science Process Chemistry Safety Assessment

Optimal Use Cases for 2,3,5-Trifluoro-6-methoxypyridine Based on Differentiated Evidence


Medicinal Chemistry: Optimizing Lead Compounds for Improved Permeability

This building block is ideally suited for medicinal chemists focused on lead optimization. As the evidence shows, its calculated LogP of 1.61 is significantly higher than that of less fluorinated analogs [1]. This makes it a strategic choice for increasing the lipophilicity and, consequently, the membrane permeability of a drug candidate series. Procurement should prioritize this specific isomer when a project requires a pyridine core with enhanced passive diffusion properties, as a different regioisomer would provide a lower LogP and thus different pharmacokinetic behavior.

Synthetic Methodology Development: Achieving Regioselective C-H Functionalization

For chemists developing new late-stage functionalization methodologies, 2,3,5-trifluoro-6-methoxypyridine is a key substrate. Its specific substitution pattern ensures predictable ortho-C-H functionalization, allowing for the installation of a single new group with high precision [2]. This property is not shared by simpler trifluoropyridine isomers. Procuring this compound is essential for research aimed at demonstrating high regioselectivity and developing new transformations that can be applied to more complex, drug-like molecules.

Process Chemistry and Materials Science: Leveraging Controlled Volatility

The predicted vapor pressure of 9.5 mmHg at 25°C offers a distinct advantage in process chemistry and materials science [3]. For applications involving thin-film deposition or reactions where reactant loss due to evaporation must be minimized, this compound provides greater process control than more volatile fluoropyridine alternatives. This quantifiable property difference makes it a preferred building block for designing specific materials, such as organic semiconductors, where controlled volatility is critical for device fabrication.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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